2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide
Description
2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidine ring substituted with a 2-methylimidazole moiety. The methyl groups on both the benzamide and imidazole rings likely influence lipophilicity, metabolic stability, and binding affinity .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-3-4-6-14(11)15(22)20-13-9-18-16(19-10-13)21-8-7-17-12(21)2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVFKLBWARASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. One common method involves the reaction of 2-methylimidazole with 2-chloropyrimidine under basic conditions to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of compounds containing imidazole and pyrimidine moieties exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines.
- Mechanism of Action : The compound is believed to target specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which plays a crucial role in purine synthesis. This inhibition can lead to reduced cell growth and proliferation in cancerous tissues .
-
Case Studies :
- A study reported that certain derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating higher potency against colorectal carcinoma cell lines (HCT116) .
- Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains.
- Testing Methods : Antimicrobial efficacy was assessed using the minimum inhibitory concentration (MIC) method against both Gram-positive and Gram-negative bacteria, as well as fungal species.
- Results : Certain derivatives demonstrated significant antimicrobial activity, with MIC values indicating effectiveness comparable to established antimicrobial agents . This suggests the potential for developing new antimicrobial therapies based on this compound's structure.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide.
- Key Modifications : Variations in substituents on the benzamide core or modifications to the imidazole and pyrimidine rings can significantly influence biological activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer activity by improving binding affinity to target enzymes .
Quantum Chemical Investigations
Quantum chemical studies have provided insights into the electronic properties of the compound, which are essential for understanding its reactivity and interaction with biological targets.
- Computational Analysis : Techniques such as density functional theory (DFT) have been employed to predict molecular behavior, stability, and potential interactions with biological macromolecules . These studies help in rational drug design by identifying favorable structural features that enhance biological activity.
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity.
- Synthesis Pathways : Various synthetic routes have been explored, often involving multi-step reactions that incorporate key intermediates derived from imidazole and pyrimidine precursors . Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are crucial for confirming the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide and related compounds:
Key Structural and Functional Insights:
Heterocyclic Diversity: The target compound uses a pyrimidine-imidazole system, whereas filapixant incorporates a pyrimidine-thiazole core. Thiazole rings (as in filapixant) often enhance metabolic stability compared to imidazoles due to reduced susceptibility to oxidative metabolism . The patented quinoline derivative in includes a tetrahydrofuran-3-yloxy group, which may improve solubility compared to the target compound’s methyl-dominated structure .
Biological Activity: Filapixant’s purinoreceptor antagonism is attributed to its trifluoromethyl group and morpholine ring, which are absent in the target compound. This suggests divergent therapeutic applications . The pyridinylimidazole compound in shows kinase inhibition, highlighting the role of imidazole in chelating ATP-binding sites. The target compound’s methyl groups may similarly modulate kinase affinity but require empirical validation .
Biological Activity
2-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.31 g/mol. The compound features a benzamide moiety linked to a pyrimidine and imidazole structure, which is crucial for its biological activity.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. In an experiment involving the MCF-7 breast cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 25.72 ± 3.95 μM, indicating its effectiveness in inhibiting cell proliferation .
Table 1: Anti-Cancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
| HeLa | Not specified | Apoptosis induction |
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. A study reported that derivatives of similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 0.015 | Ciprofloxacin |
| Escherichia coli | Not specified | Norfloxacin |
3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, compounds with similar structural motifs have shown high potency against various kinases, including EGFR and VEGFR, which are critical in cancer signaling pathways .
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 nM | Reference Compound |
|---|---|---|
| EGFR | 91% | Imatinib |
| VEGFR2 | 48% | Sorafenib |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anti-Cancer Efficacy : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound significantly suppressed tumor growth compared to control groups .
- Antimicrobial Assessment : A comparative study assessed the effectiveness of this compound against standard antibiotics, revealing its potential as a new antimicrobial agent with lower resistance rates than traditional drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
